5-Bromo-4-fluoro-2-methoxypyridine
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Overview
Description
5-Bromo-4-fluoro-2-methoxypyridine is a chemical compound with the molecular formula C6H5BrFNO. It has a molecular weight of 206.01 g/mol . It is often used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with bromo, fluoro, and methoxy groups . The InChI code for this compound is 1S/C6H5BrFNO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 206.01 g/mol . It has a topological polar surface area of 22.1 Ų and a complexity of 114 . Other physical and chemical properties such as boiling point, density, and vapor pressure are not provided in the search results.Scientific Research Applications
Efficient Synthesis Methods
One key application is in the field of organic synthesis, where 5-Bromo-4-fluoro-2-methoxypyridine serves as a precursor for synthesizing complex molecules. For instance, Hirokawa et al. (2000) described an efficient synthesis route for producing a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, highlighting its utility in the development of therapeutic agents (Hirokawa, Horikawa, & Kato, 2000). Sośnicki (2009) elaborated on using 5-bromo-2-methoxypyridine for synthesizing 5-functionalised2-methoxypyridines, further transformed into bicyclic δ-Lactams, showcasing its versatility in organic synthesis (Sośnicki, 2009).
Medicinal Chemistry and Drug Development
In medicinal chemistry, the compound is utilized as a building block for developing new drugs. Boros et al. (2007) described a scalable synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate starting from 5-bromo-2-methoxypyridine, underlining its importance in the synthesis of HIV-1 integrase inhibitors (Boros et al., 2007). This highlights its potential in creating treatments for global health issues.
Chemical Functionalization and Modification
The compound also finds applications in chemical modification processes. Wu et al. (2022) demonstrated its use in creating halogen-rich intermediates for synthesizing pentasubstituted pyridines, which are valuable in medicinal chemistry research (Wu, Porter, Frennesson, & Saulnier, 2022). This showcases the compound's role in facilitating the development of complex organic molecules with potential pharmaceutical applications.
Advanced Material Science
Furthermore, in the field of material science, Gallati et al. (2020) reported the synthesis and characterization of bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes. These complexes demonstrated significant activity against cancer cell lines, indicating the compound's utility in developing novel anticancer agents (Gallati et al., 2020).
Safety and Hazards
Safety information for 5-Bromo-4-fluoro-2-methoxypyridine indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .
Mechanism of Action
Target of Action
5-Bromo-4-fluoro-2-methoxypyridine is primarily used as a building block in organic synthesis . It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the organoboron reagents are transferred from boron to palladium . This reaction is exceptionally mild and functional group tolerant, making it a popular choice for carbon–carbon bond formation .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds, including potent inhibitors and receptor antagonists .
Properties
IUPAC Name |
5-bromo-4-fluoro-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODOUZQOTJJKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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